1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H12ClN3O It is a member of the pyrazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with 5-methyl-1H-pyrazol-3-amine under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects.
Comparison with Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and enzyme inhibitory activities.
3-chloropyridin-2-yl-1H-pyrazole derivatives: Exhibits larvicidal activity and is used in pesticide development.
Uniqueness: 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C11H12ClN3O |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-8-5-11(13)14-15(8)7-16-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
JGMIOFBGILBMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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